REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([NH:6][C:7](=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:4]([CH:16]=O)[CH:3]=1.C([O-])(=O)C.[NH4+:22]>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:14][CH:15]=1)[N:6]=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:22]=[CH:16]2 |f:1.2|
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(NC(C(=O)OCC)=O)C=C1)C=O
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
then diluted with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel column chromatography (hex:EtoAc 3:2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=NC(=NC2=CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.48 mmol | |
AMOUNT: MASS | 0.11 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |